sigma1 Receptor/mu Opioid receptor modulator 1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The O1 receptor, also known as the forkhead box protein O1 (FOXO1), is a transcription factor that plays a crucial role in various cellular processes, including metabolism, cell cycle regulation, and apoptosis. It is part of the forkhead family of transcription factors, characterized by a distinct forkhead domain. FOXO1 is primarily regulated through phosphorylation, which affects its transcriptional activity and localization within the cell .

Preparation Methods

The preparation of the O1 receptor involves recombinant DNA technology. The gene encoding FOXO1 is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the FOXO1 protein, which is subsequently purified using techniques like affinity chromatography .

Chemical Reactions Analysis

FOXO1 undergoes several post-translational modifications, including phosphorylation, acetylation, and ubiquitination. These modifications regulate its activity and stability. For instance, phosphorylation by protein kinase B (Akt) leads to the translocation of FOXO1 from the nucleus to the cytoplasm, thereby inhibiting its transcriptional activity . Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and acetyl-coenzyme A for acetylation.

Scientific Research Applications

FOXO1 has numerous applications in scientific research:

Chemistry: FOXO1 is studied for its role in oxidative stress response and redox regulation.

Biology: It is crucial in understanding cell cycle regulation, apoptosis, and differentiation.

Medicine: FOXO1 is a target for therapeutic interventions in diseases like diabetes, cancer, and cardiovascular diseases.

Industry: FOXO1 is used in the development of drugs targeting metabolic and age-related diseases.

Mechanism of Action

FOXO1 exerts its effects by binding to specific DNA sequences known as insulin response elements (IREs) in the promoter regions of target genes. In its unphosphorylated state, FOXO1 is localized in the nucleus, where it activates the transcription of genes involved in gluconeogenesis, apoptosis, and cell cycle arrest. Phosphorylation by Akt leads to its exclusion from the nucleus, thereby inhibiting its transcriptional activity .

Comparison with Similar Compounds

FOXO1 is part of the forkhead box O (FOXO) family, which includes other transcription factors like FOXO3, FOXO4, and FOXO6. These proteins share similar DNA-binding domains but have distinct roles and regulatory mechanisms. For example, FOXO3 is primarily involved in the regulation of oxidative stress and longevity, while FOXO4 is implicated in cell cycle regulation and apoptosis . The unique aspect of FOXO1 is its central role in metabolic regulation and its direct involvement in insulin signaling pathways .

Properties

Molecular Formula |

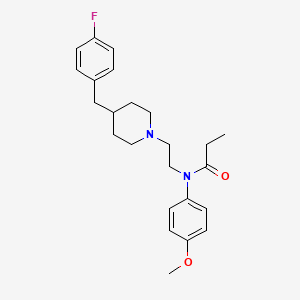

C24H31FN2O2 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

N-[2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethyl]-N-(4-methoxyphenyl)propanamide |

InChI |

InChI=1S/C24H31FN2O2/c1-3-24(28)27(22-8-10-23(29-2)11-9-22)17-16-26-14-12-20(13-15-26)18-19-4-6-21(25)7-5-19/h4-11,20H,3,12-18H2,1-2H3 |

InChI Key |

QJJOFHXMRIILNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N(CCN1CCC(CC1)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.